[(2-ETHOXY-3-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE
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Overview
Description
[(2-ETHOXY-3-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a synthetic organic compound that belongs to the class of benzylamines. This compound is characterized by the presence of a benzyl group substituted with ethoxy and methoxy groups, a tetrazole ring, and a sulfanyl-propan-amine moiety. Compounds of this nature are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-ETHOXY-3-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps:
Formation of the Benzyl Intermediate: The starting material, 2-ethoxy-3-methoxybenzyl chloride, is prepared by reacting 2-ethoxy-3-methoxybenzyl alcohol with thionyl chloride.
Introduction of the Tetrazole Ring: The benzyl intermediate is then reacted with sodium azide and triethyl orthoformate to form the tetrazole ring.
Formation of the Sulfanyl-Propan-Amine Moiety: The final step involves the reaction of the tetrazole intermediate with 3-mercaptopropan-1-amine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[(2-ETHOXY-3-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Corresponding amine.
Substitution: Nitrobenzyl, halobenzyl, sulfonylbenzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [(2-ETHOXY-3-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The tetrazole ring, for example, is known to mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor binding pockets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine
- N-(2-ethoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine
- N-(2-ethoxy-3-methoxybenzyl)-3-[(1H-tetrazol-5-yl)sulfanyl]propan-1-amine
Uniqueness
[(2-ETHOXY-3-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of both ethoxy and methoxy groups on the benzyl ring, along with the tetrazole and sulfanyl-propan-amine moieties, may result in unique interactions with biological targets and distinct pharmacokinetic properties.
Properties
Molecular Formula |
C15H23N5O2S |
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Molecular Weight |
337.4g/mol |
IUPAC Name |
N-[(2-ethoxy-3-methoxyphenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C15H23N5O2S/c1-4-22-14-12(7-5-8-13(14)21-3)11-16-9-6-10-23-15-17-18-19-20(15)2/h5,7-8,16H,4,6,9-11H2,1-3H3 |
InChI Key |
OORHIAJEKDVJFM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=C1OC)CNCCCSC2=NN=NN2C |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)CNCCCSC2=NN=NN2C |
Origin of Product |
United States |
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